molecular formula C28H21N B183033 2,3,4,5-Tetraphenylpyrrole CAS No. 3263-79-4

2,3,4,5-Tetraphenylpyrrole

Cat. No.: B183033
CAS No.: 3263-79-4
M. Wt: 371.5 g/mol
InChI Key: IEZVMRGFNUNABR-UHFFFAOYSA-N
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Description

2,3,4,5-Tetraphenylpyrrole is a multifaceted polyaromatic pyrrole derivative that serves as a valuable building block in advanced materials science and synthetic chemistry. Its extended conjugated system, formed by the four phenyl substituents on the pyrrole core, makes it a compound of significant interest for developing organic electronic materials. Researchers utilize this scaffold in the design of novel π-conjugated systems for applications such as organic light-emitting diodes (OLEDs), where related pyrrole and imidazole derivatives are known to contribute to enhanced device performance by enabling broader absorption within the visible region and improved charge transport characteristics . In synthetic chemistry, this compound acts as a precursor and model compound in the development of novel synthetic methodologies, particularly in metal-free catalytic systems for constructing N-heterocyclic frameworks . Its structure has been integral in classical organic reaction studies, such as investigations into oxidation mechanisms where it transforms into polyarylpyrimidines, showcasing its reactivity and utility in forming complex nitrogen-containing heterocycles . Furthermore, while this compound itself is prominently featured in materials research, its structural motif is highly relevant in medicinal chemistry. The tetraphenylpyrrole core provides a rigid, three-dimensional framework that can be functionalized to interact with biological targets, analogous to other privileged scaffolds used in the design of pharmacologically active agents . This combination of electronic properties and synthetic versatility makes this compound a compound of enduring value for researchers exploring the interface of organic synthesis, materials science, and chemical biology.

Properties

IUPAC Name

2,3,4,5-tetraphenyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C28H21N/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)29-27(25)23-17-9-3-10-18-23/h1-20,29H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZVMRGFNUNABR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062941
Record name 1H-Pyrrole, 2,3,4,5-tetraphenyl-
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Molecular Weight

371.5 g/mol
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CAS No.

3263-79-4
Record name 2,3,4,5-Tetraphenyl-1H-pyrrole
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Preparation Methods

Synthesis of 1,2,3,4-Tetraphenylbutane-1,4-dione

The Paal-Knorr pyrrole synthesis remains the most widely employed method for preparing 2,3,4,5-tetraphenylpyrrole. This approach begins with the synthesis of the critical intermediate, 1,2,3,4-tetraphenylbutane-1,4-dione, through a multi-step sequence:

  • Bromination of Toluene : Toluene undergoes radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride to yield benzyl bromide.

  • Grignard Reaction : Benzyl bromide is treated with magnesium in tetrahydrofuran (THF) to form a benzylmagnesium bromide intermediate.

  • Coupling and Oxidation : The Grignard reagent reacts with additional benzyl bromide, followed by oxidation with chromium trioxide (CrO₃) in acetic acid, to produce 1,2,3,4-tetraphenylbutane-1,4-dione.

This seven-step process achieves the diketone precursor in moderate yields, with the final oxidation step being critical for ensuring regioselectivity.

Cyclization to this compound

The diketone undergoes cyclization in the presence of ammonium carbonate under high-temperature conditions. Key parameters include:

  • Reagents : 1,2,3,4-Tetraphenylbutane-1,4-dione and (NH₄)₂CO₃.

  • Conditions : Sealed tube heating at 210°C for 3 hours.

  • Yield : 58% after purification by crystallization.

The reaction proceeds via nucleophilic attack of ammonia (generated from ammonium carbonate) on the carbonyl groups, followed by dehydration and aromatization to form the pyrrole ring.

Silver Fluoride-Catalyzed Cyclization for Substituted Derivatives

Recent advancements have introduced catalytic methods to streamline pyrrole synthesis. A patent by CN113277970A describes a modified Paal-Knorr approach using silver fluoride (AgF) to synthesize carbonyl-containing tetraphenylpyrrole derivatives:

Reaction Protocol

  • Starting Material : 1,2-Bis(3,4-dimethoxyphenyl)ethanone.

  • Catalyst : AgF in xylene under reflux (130–150°C).

  • Cyclization : Treatment with ammonium acetate at 110–130°C for 10–15 hours.

  • Demethylation : Boron tribromide (BBr₃) in dichloromethane at -78°C to yield hydroxyl-substituted derivatives.

Key Outcomes

  • Yield : 72% for the methoxy-substituted intermediate.

  • Advantages : Reduced reaction time and improved selectivity for electron-rich substrates.

While this method targets functionalized derivatives, it highlights the adaptability of Paal-Knorr chemistry for tailored pyrrole syntheses.

Comparative Analysis of Preparation Methods

Method Starting Material Reagents/Catalysts Conditions Yield Reference
Classical Paal-Knorr1,2,3,4-Tetraphenylbutane-1,4-dione(NH₄)₂CO₃210°C, sealed tube, 3 h58%
AgF-Catalyzed Cyclization1,2-Bis(3,4-dimethoxyphenyl)ethanoneAgF, NH₄OAc130–150°C reflux, 10–15 h72%*

*Yield reported for methoxy-substituted intermediate.

Mechanistic Insights and Optimization Challenges

Reaction Mechanism

The Paal-Knorr mechanism involves:

  • Ammonia Generation : Thermal decomposition of ammonium salts to release NH₃.

  • Nucleophilic Attack : NH₃ attacks carbonyl carbons, forming imine intermediates.

  • Cyclization and Aromatization : Dehydration steps yield the aromatic pyrrole system.

Challenges

  • Side Reactions : Over-oxidation or polymerization during diketone synthesis.

  • Temperature Sensitivity : Excessive heat during cyclization can degrade products .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetraphenylpyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, oxidation of this compound with lead tetra-acetate in the presence of 2,4-dinitrobenzenesulphenamide yields 2,4,5,6-tetraphenylpyrimidine and 2-(2,4-dinitrophenylthioamino)-2,3,4,5-tetraphenyl-2H-pyrrole .

Common Reagents and Conditions:

    Oxidation: Lead tetra-acetate is commonly used as an oxidizing agent.

    Substitution: Benzoyl chloride derivatives and triethylamine are used for substitution reactions.

Major Products:

    Oxidation: 2,4,5,6-Tetraphenylpyrimidine

    Substitution: Various substituted pyrrole derivatives

Scientific Research Applications

Photochemical Applications

Dye-Sensitized Photo-Oxygenation
2,3,4,5-Tetraphenylpyrrole has been utilized in dye-sensitized photo-oxygenation reactions. In these processes, it acts as a photosensitizer to facilitate the formation of reactive oxygen species that can oxidize various substrates. For instance, the photo-oxygenation of 3-methylpyrrole in methanol leads to the generation of several valuable products via a dioxetan intermediate .

Photoluminescent Materials
Recent studies have highlighted the potential of this compound derivatives as room-temperature phosphorescent (RTP) materials. These compounds exhibit aggregation-induced emission (AIE) properties, making them suitable for bioimaging applications. The incorporation of aromatic carbonyl groups into the tetraphenylpyrrole framework enhances their phosphorescent characteristics and biocompatibility, allowing for effective deep-tissue optical imaging .

Chemiluminescence

Chemiluminescent Properties
The compound exhibits notable chemiluminescent properties, which have been extensively studied. This characteristic is attributed to its ability to emit light upon chemical reaction without the need for external light sources. Research has shown that this compound can generate chemiluminescence in various environments, making it a candidate for applications in biochemical assays and sensors .

Synthesis of Pyrrole Derivatives

Synthesis Techniques
this compound serves as a precursor in synthesizing various tetrasubstituted pyrroles through reactions with aromatic ketoximes using TiCl4/Et3N reagent systems. This method yields moderate to good results (55–81%) and is pivotal for creating complex pyrrole structures that can be further functionalized for specific applications .

Biological Applications

Bioimaging and Therapeutics
The RTP properties of tetraphenylpyrrole derivatives make them promising candidates for bioimaging due to their long emission lifetimes and low background fluorescence interference from biological tissues. These characteristics enhance their utility in tracking biological processes in real-time . Moreover, the ability to modify these compounds allows for the design of targeted therapeutic agents.

Case Studies and Research Findings

Application AreaDescriptionKey Findings
Photochemical ReactionsDye-sensitized photo-oxygenation of pyrrolesFormation of dioxetan intermediates; useful products
BioimagingDevelopment of RTP materials for imagingLong emission lifetimes; good biocompatibility
ChemiluminescenceEmission of light upon chemical reactionsPotential use in biochemical assays
Synthesis TechniquesSynthesis of tetrasubstituted pyrrolesYields between 55–81% using TiCl4/Et3N

Mechanism of Action

The mechanism of action of 2,3,4,5-tetraphenylpyrrole in biological systems is primarily related to its ability to interact with various molecular targets. Its photophysical properties, such as room-temperature phosphorescence and aggregation-induced emission, enable it to be used as a bioimaging agent. The compound’s interaction with cellular components and its ability to emit light upon excitation make it useful for imaging applications .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogs: Pyrrole Derivatives

2,3,4,5-Tetramethylpyrrole
  • Molecular Formula : C₈H₁₃N (MW: 123.20 g/mol).
  • Key Properties: Smaller and less sterically hindered than TePP due to methyl substituents.
  • Applications : Primarily used in coordination chemistry due to its compact structure.
2,3,5,6-Tetraphenylpyridine
  • Molecular Formula : C₂₈H₂₁N (MW: 371.47 g/mol).
  • Key Properties : Structurally similar to TePP but replaces the pyrrole core with a pyridine ring. The pyridine nitrogen is part of the aromatic sextet, resulting in stronger basicity (pKa ~1–3) compared to TePP’s pyrrole nitrogen .
  • Applications : Used in ligand design and catalysis. Priced higher than TePP ($451.23 for 10 g), likely due to synthetic complexity .

Functional Derivatives: Phosphorescent Systems

Phenyl-(2,3,4,5-tetraphenyl-1H-pyrrol-1-yl)methanone (TPM)
  • Structure : TePP derivative with an aromatic carbonyl group.
  • Key Properties : Introduces spin–orbital coupling, enhancing intersystem crossing (ISC) efficiency. This modification enables room-temperature phosphorescence (RTP) in aggregated states, unlike unmodified TePP .
  • Applications : AIE-active materials for optoelectronic devices .
(4-Chlorophenyl)-(2,3,4,5-tetraphenyl-1H-pyrrol-1-yl)methanone (TPM-Cl)
  • Structure : Chlorine-substituted analog of TPM.
  • Key Properties : The electron-withdrawing Cl group stabilizes the excited state, red-shifting emission wavelengths compared to TPM. This demonstrates how substituents fine-tune TePP’s photophysical behavior .
6-Alkyl-2,3,4,5-tetrahydropyridines
  • Structure : Saturated tetrahydropyridine ring with alkyl chains (C₆–C₁₈).
  • Key Properties : Reduced aromaticity compared to TePP enhances flexibility and solubility. These compounds exhibit antifungal activity against Candida species (e.g., MIC₅₀ values in the μM range) due to membrane disruption .
  • Synthesis : Prepared via Grignard reactions, differing from TePP’s palladium-catalyzed cross-coupling methods .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Properties
2,3,4,5-Tetraphenylpyrrole C₂₈H₂₁N 371.47 Four phenyl groups 221–222 Weak base, AIE-active
2,3,4,5-Tetramethylpyrrole C₈H₁₃N 123.20 Four methyl groups N/A Compact, coordination chemistry
2,3,5,6-Tetraphenylpyridine C₂₈H₂₁N 371.47 Four phenyl groups N/A Stronger base, catalytic applications
TPM C₂₉H₂₁NO 399.49 Carbonyl group N/A RTP, spin–orbital coupling

Table 2: Functional Performance Comparison

Compound Application Domain Key Advantage Limitation
TePP Materials Science High thermal stability, AIE properties Limited phosphorescence
TPM/TPM-Cl Optoelectronics Tunable RTP, ISC enhancement Synthetic complexity
6-Alkyl-tetrahydropyridines Antifungal Agents Broad-spectrum activity Cytotoxicity at high doses

Biological Activity

2,3,4,5-Tetraphenylpyrrole is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring substituted with four phenyl groups. This unique structure contributes to its stability and reactivity, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been found effective against various pathogenic bacteria and fungi. For instance, a comparative analysis showed that derivatives of this compound displayed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMIC (µM)Activity Type
3gPseudomonas aeruginosa0.21Bactericidal
3gEscherichia coli0.21Bactericidal
3fCandida albicans-Antifungal

Cytotoxicity

The cytotoxic effects of this compound have also been evaluated using various cell lines. In vitro studies indicated that certain derivatives caused significant cytotoxicity in HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) cells when assessed through MTT assays . The results suggest potential applications in cancer therapy.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • DNA Interaction : Molecular docking studies revealed that the compound binds effectively to DNA gyrase and MurD enzymes. The binding involves critical interactions such as hydrogen bonds and pi-stacking interactions with nucleotides .
  • Radical Scavenging : The compound has shown capacity as a radical scavenger in oxidative stress models. It effectively reduced reactive oxygen species (ROS) levels in cellular systems .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study showcased the effectiveness of this compound against clinical strains of Citrobacter freundii and Achromobacter xylosoxidans, emphasizing its role in treating resistant infections .
  • Cytotoxicity in Cancer Models : Research involving various cancer cell lines demonstrated that derivatives of this compound could induce apoptosis through the activation of intrinsic pathways .

Q & A

Basic: What are the standard synthetic routes for 2,3,4,5-tetraphenylpyrrole, and how can reaction conditions be optimized for reproducibility?

A widely accepted method involves cyclocondensation of substituted ketones with amines under acidic or catalytic conditions. For example, Grignard reagent-mediated arylations in dry tetrahydrofuran (THF) at 0°C, followed by room-temperature stirring, yield intermediates that undergo cyclization . Key optimization parameters include:

  • Solvent purity : Anhydrous THF minimizes side reactions.
  • Stoichiometry : A 1.5:1 molar ratio of Grignard reagent to precursor ensures complete conversion .
  • Workup : Quenching with NaOH (2M) and ether extraction improves purity.
    Yield reproducibility hinges on strict control of these variables.

Advanced: How can competing photocyclization pathways of this compound be analyzed experimentally and computationally?

Photocyclization pathways (e.g., [1,2]- vs. [1,4]-cyclization) are studied via:

  • Time-resolved spectroscopy : UV-Vis and fluorescence decay kinetics to track intermediates.
  • DFT calculations : Compare activation energies of competing pathways using Gaussian or ORCA software .

    For instance, Figure 12 in illustrates consecutive pathways, where computational modeling predicts dominant products based on substituent electronic effects.

Advanced: How can contradictory spectroscopic data (e.g., NMR shifts) for this compound derivatives be resolved?

Discrepancies often arise from conformational flexibility or solvent effects. Strategies include:

  • Variable-temperature NMR : Identifies dynamic equilibria (e.g., rotational isomers).
  • Solvent titration : Correlates chemical shifts with polarity (e.g., CDCl₃ vs. DMSO-d₆).
  • DFT-NMR comparison : Computed shifts (B3LYP/6-311+G(d,p)) validate assignments .

Basic: What characterization techniques are essential for confirming the structure of this compound derivatives?

Core methods:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and quaternary carbons.
  • X-ray crystallography : Resolves regiochemistry and π-stacking interactions (e.g., C–H···π contacts in ).
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺).

Advanced: How can solid-state properties (e.g., crystallinity, conductivity) be tailored for materials science applications?

  • Substituent engineering : Electron-withdrawing groups (e.g., -CF₃) enhance charge transport in organic semiconductors .
  • Cocrystallization : Mixing with electron-deficient aromatics (e.g., TCNQ) modulates bandgap .
  • Morphology control : Slow evaporation from DMF/THF mixtures yields single crystals for optoelectronic testing .

Advanced: What mechanistic insights explain low yields in multi-step syntheses of this compound analogs?

Common bottlenecks:

  • Intermediate instability : Enamine intermediates may hydrolyze; use inert atmospheres and low temperatures .
  • Steric hindrance : Bulky aryl groups slow cyclization; microwave-assisted heating accelerates kinetics .
  • Byproduct formation : Column chromatography (hexane/EtOAc gradients) isolates target compounds .

Basic: How does the historical synthesis (e.g., Kuhn’s method) differ from modern approaches?

Kuhn’s early work used high-temperature Friedel-Crafts acylations, which suffered from poor regioselectivity . Modern methods employ transition-metal catalysis (e.g., Pd-mediated cross-couplings) for precise functionalization .

Advanced: What strategies mitigate purification challenges in highly functionalized this compound derivatives?

  • Fluorous-tagging : Simplifies separation via phase-switching .
  • Chiral chromatography : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IA) .
  • Recrystallization optimization : Gradient cooling (60°C → 4°C) in toluene/ethanol improves crystal quality .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetraphenylpyrrole
Reactant of Route 2
2,3,4,5-Tetraphenylpyrrole

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